Amino-PEG8-Amine

PROTAC Targeted Protein Degradation Linker Optimization

Amino-PEG8-Amine (CAS 82209-36-7, molecular weight 412.5 g/mol) is a monodisperse, bifunctional polyethylene glycol (PEG) derivative containing primary amine groups at both termini of an octaethylene glycol chain. Its chemical formula is C18H40N2O8, and it is characterized by high hydrophilicity (XLogP3-AA = -2.8), a topological polar surface area of 126 Ų, and 25 rotatable bonds, providing conformational flexibility in conjugated systems.

Molecular Formula C18H40N2O8
Molecular Weight 412.5 g/mol
Cat. No. B605471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG8-Amine
SynonymsAmino-PEG8-Amine
Molecular FormulaC18H40N2O8
Molecular Weight412.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H40N2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-20H2
InChIKeyQNNWDQWXZAXENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG8-Amine Procurement Guide: 412.5 g/mol PEG Linker for PROTAC and Bioconjugation R&D


Amino-PEG8-Amine (CAS 82209-36-7, molecular weight 412.5 g/mol) is a monodisperse, bifunctional polyethylene glycol (PEG) derivative containing primary amine groups at both termini of an octaethylene glycol chain [1]. Its chemical formula is C18H40N2O8, and it is characterized by high hydrophilicity (XLogP3-AA = -2.8), a topological polar surface area of 126 Ų, and 25 rotatable bonds, providing conformational flexibility in conjugated systems [1]. As a member of the heterobifunctional/homobifunctional PEG linker class, it is widely utilized as a key building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a versatile spacer for bioconjugation, crosslinking, and surface functionalization applications .

Why Amino-PEG8-Amine Cannot Be Replaced by Other PEG Linkers in Critical PROTAC and ADC Workflows


While the broader class of PEG-based diamines offers improved solubility and biocompatibility over alkyl or peptide linkers, the specific length and composition of the PEG chain (n=8 ethylene oxide units) exert a decisive, non-linear influence on the efficacy of the final conjugate. Substituting Amino-PEG8-Amine with shorter PEG4 or longer PEG12 analogs is not a simple molar replacement; it fundamentally alters the ternary complex formation in PROTACs [1] and the aggregation propensity in Antibody-Drug Conjugates (ADCs) [2]. Linker length dictates the conformational space accessible to the tethered ligands, and small changes can shift the balance between productive protein degradation and unproductive steric clashes or premature clearance [1]. Furthermore, the specific end-group chemistry (primary amine) and its coupling efficiency are paramount, and not all PEG linkers with alternative reactive groups (e.g., thiol, NHS ester) will produce conjugates with identical yields or stability profiles under standard aqueous bioconjugation conditions .

Quantitative Differentiation of Amino-PEG8-Amine vs. Closest Analogs for Research Procurement


PROTAC Degradation Efficiency: PEG8 Linker Outperforms PEG4 and PEG12 in GSPT1 Degrader Screens

In a direct comparative study of PROTACs targeting the GSPT1 protein, the choice of PEG linker length was found to be a critical determinant of degradation efficiency. The PEG8-based PROTAC induced a more pronounced and sustained degradation profile compared to the PEG4 and PEG12 variants, as quantified by cellular degradation assays. This demonstrates that for certain E3 ligase-target protein pairs, the PEG8 spacer provides an optimal conformational reach and flexibility that is not matched by shorter or longer flexible linkers [1]. This finding supports a class-level inference that the 8-unit PEG chain is a privileged starting point for PROTAC linker optimization, a hypothesis corroborated by the widespread adoption of PEG8 in high-impact PROTAC literature [2].

PROTAC Targeted Protein Degradation Linker Optimization

ADC Aggregation and PK Profile: DAR8-PEG8 ADCs Show Superior Stability vs. PEG4 Analogs

In a head-to-head comparison of cleavable pendant-type PEG linkers for the construction of Trastuzumab-based ADCs (DAR8-MMAE), the PEG8 linker demonstrated a markedly improved biophysical and pharmacokinetic profile compared to the shorter PEG4 linker. ADCs constructed with PEG8 and PEG12 exhibited significantly lower aggregate content upon stability testing at 40°C and a superior pharmacokinetic profile in vivo, translating to stronger anti-tumor activity without increased toxicity. The PEG4-based DAR8-ADC, in contrast, showed a higher degree of aggregation and a poorer PK profile, rendering it a less developable candidate despite identical drug and antibody components [1].

Antibody-Drug Conjugate ADC Drug-to-Antibody Ratio

PROTAC Ternary Complex Formation: PEG8 Provides Optimal Conformational Reach

The design of potent PROTACs is highly dependent on the linker's ability to facilitate productive ternary complex formation between the target protein and an E3 ligase. A review of linker length optimization studies indicates that the progression from PEG4 to PEG8 can enhance the residence time of the ternary complex by up to an order of magnitude. This kinetic advantage translates to lower cellular EC50 values for degradation. The 8-unit PEG chain is described as providing a 'sweet spot' of flexibility and reach, allowing it to bridge inter-pocket distances often greater than 3 nm without imposing excessive entropic penalties that plague longer, more flexible chains like PEG12 [1].

PROTAC Ternary Complex Linker Design

High-DAR ADC Enabling: PEG8 Linkers Permit Higher Drug-to-Antibody Ratios with Reduced Aggregation

A major challenge in ADC development is achieving high drug-to-antibody ratios (DAR) while avoiding hydrophobic aggregation and rapid systemic clearance. PEGylated linkers, particularly those of sufficient length like PEG8, directly address this issue. Clinical and preclinical data indicate that ADCs with very high DARs (>6) are prone to rapid clearance unless the payload's hydrophobicity is masked. The PEG8 linker provides sufficient hydrophilicity to shield hydrophobic payloads, enabling the generation of stable DAR8 ADCs that retain favorable pharmacokinetic properties, in contrast to ADCs prepared with non-PEG or short PEG linkers, which are limited to lower DARs (2-4) to maintain stability .

Antibody-Drug Conjugate ADC Drug-to-Antibody Ratio

High Organic Solubility of Amino-PEG8-Amine Facilitates Diverse Synthetic Routes

While all amino-PEG linkers exhibit water solubility, their utility in organic synthesis for PROTAC building block assembly depends critically on solubility in aprotic organic solvents. Amino-PEG8-Amine demonstrates high solubility in DMSO (at least 100 mg/mL) , DMF, DCM, and THF, which are the primary solvents for the amide coupling reactions used to attach the E3 ligase ligand and target protein ligand. This broad organic solubility profile ensures efficient and homogeneous reaction conditions, leading to higher yields of the desired heterobifunctional PROTAC intermediate. In contrast, shorter PEG linkers, while also soluble, may exhibit different solubility profiles that could necessitate solvent optimization. Additionally, the compound's high purity (98.0% - 98.27% [REFS-1, REFS-2]) is a critical quality attribute for reproducible conjugation stoichiometry, a feature not always guaranteed with lower-grade PEG reagents.

PROTAC Synthesis Bioconjugation Solubility

High-Value Application Scenarios for Amino-PEG8-Amine in Biopharma R&D


Building Block for PROTAC Linker Libraries in Targeted Protein Degradation

Amino-PEG8-Amine is an essential, empirically validated building block for constructing PROTAC linker libraries. Its 8-unit PEG chain provides the optimal conformational flexibility and reach for forming productive ternary complexes across a broad range of E3 ligase-target protein pairs, as evidenced by its superior performance in comparative degradation studies [1]. Researchers should prioritize this compound for initial linker screens, as it offers a high probability of success and reduces the need for extensive, time-consuming linker optimization campaigns [1].

Linker of Choice for Developing High-DAR Antibody-Drug Conjugates (ADCs)

For ADC development programs aiming for high drug-to-antibody ratios (DARs > 4) with potent hydrophobic payloads, Amino-PEG8-Amine or its functionalized derivatives are the preferred linker class. Direct comparative evidence demonstrates that a PEG8 spacer effectively mitigates payload-induced aggregation and poor pharmacokinetics, enabling the stable and efficacious DAR8 format, a feat not achievable with shorter PEG4 or non-PEG linkers [2].

Precise Bioconjugation and Crosslinking in Aqueous Buffers

The combination of excellent water solubility, high and documented purity (≥95-98%), and dual primary amine functionality makes Amino-PEG8-Amine an ideal reagent for bioconjugation, crosslinking, and surface modification applications in aqueous buffer systems. The well-defined, monodisperse PEG8 spacer ensures consistent and predictable spacing between conjugated biomolecules (e.g., proteins, peptides), which is critical for reproducibility in assays and therapeutic development [3].

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